

# An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-diphenylpyrimidine

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This guide provides comprehensive technical information on **4-Chloro-2,6-diphenylpyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Chemical Identity and Properties

**4-Chloro-2,6-diphenylpyrimidine** is a substituted pyrimidine derivative characterized by the presence of two phenyl groups and a reactive chlorine atom. These features make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **4-Chloro-2,6-diphenylpyrimidine**

Property	Value	References
Molecular Formula	C <sub>16</sub> H <sub>11</sub> ClN <sub>2</sub>	[1][2][3]
Molecular Weight	266.72 g/mol	[1][2]
CAS Registry Number	29509-91-9	[1][2]
Appearance	White to off-white solid	
Melting Point	104-105°C	[2]
Density	1.221 g/cm <sup>3</sup>	[2][3]
Boiling Point	339.2°C	[3]

## Applications in Research and Development

The unique structure of **4-Chloro-2,6-diphenylpyrimidine**, featuring a stable pyrimidine core and a reactive chloro group, makes it a crucial intermediate in the synthesis of more complex molecules. The chloro group can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Its primary applications include:

- **Pharmaceutical Synthesis:** It serves as a key precursor in the development of kinase inhibitors for cancer therapy.[3]
- **Drug Discovery:** It is employed in the research and development of novel anti-inflammatory and antiviral agents.[3]
- **Agrochemicals:** The aromatic and heterocyclic structure is utilized in designing new pesticides with enhanced bioactivity.[3]

## Experimental Protocols: Synthesis

A common method for the synthesis of **4-Chloro-2,6-diphenylpyrimidine** involves a Suzuki coupling reaction. The following protocol is based on established procedures.[4]

Objective: To synthesize **4-Chloro-2,6-diphenylpyrimidine** via a palladium-catalyzed cross-coupling reaction.

Materials:

- 2,4,6-trichloropyrimidine
- Phenylboronic acid (or its boronate ester equivalent like (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Tetrahydrofuran (THF)
- Water
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

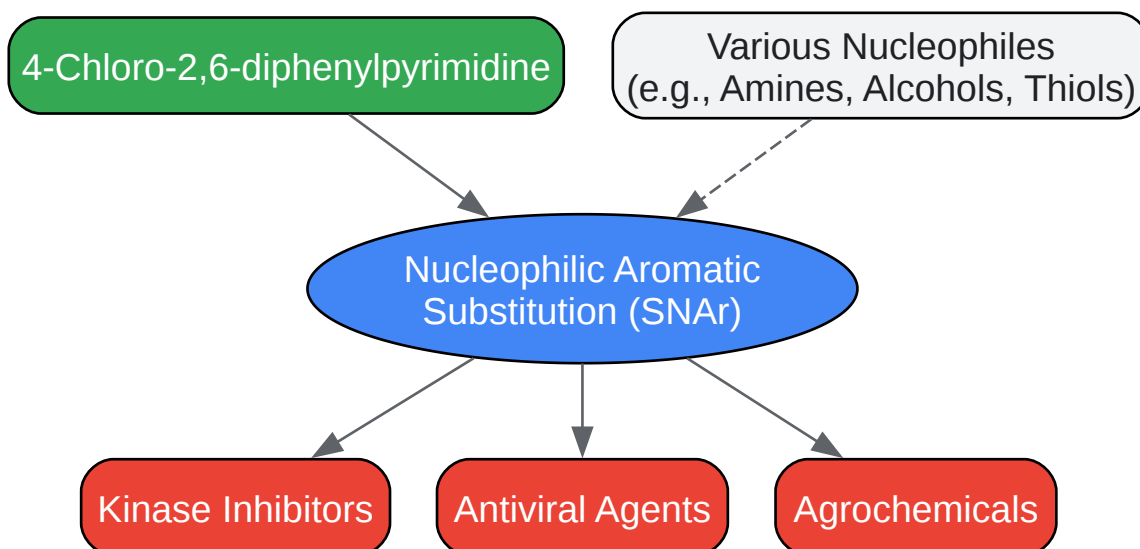
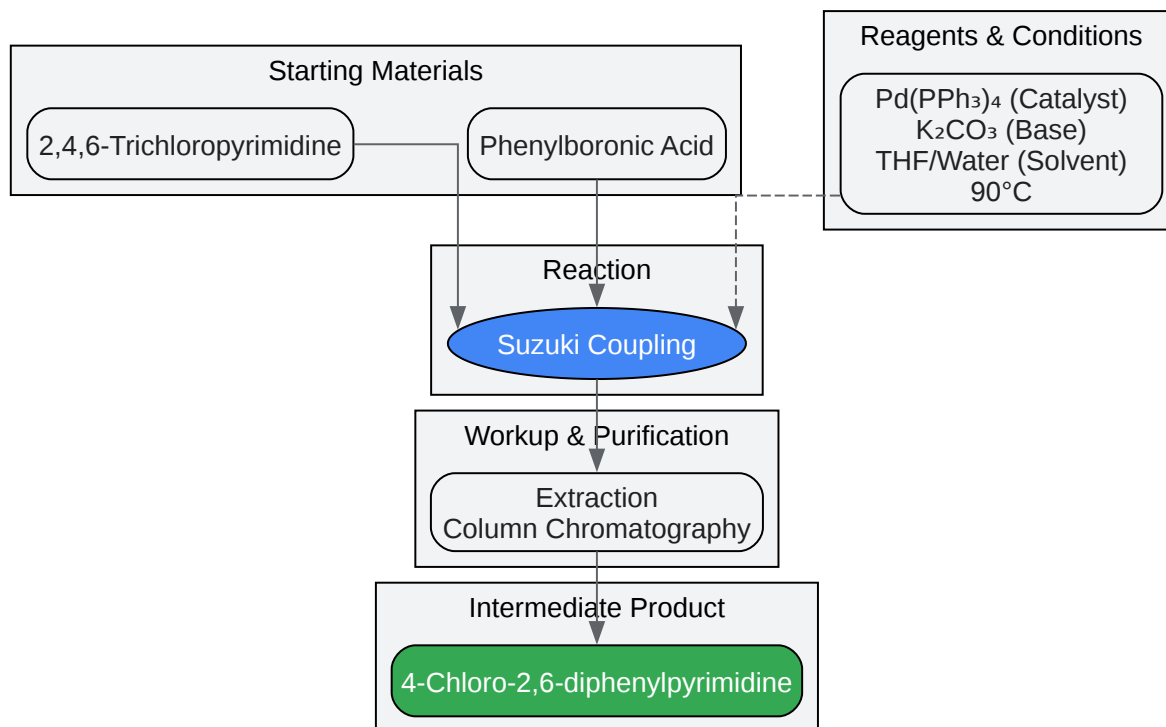
Procedure:

- In a reaction vessel, combine 2,4,6-trichloropyrimidine (1 equivalent) and phenylboronic acid (2 equivalents).
- Add a mixed solvent system of THF and water.
- Add potassium carbonate (a base) and the tetrakis(triphenylphosphine)palladium(0) catalyst.
- Heat the reaction mixture to 80-90°C and stir for several hours (e.g., 12 hours) under an inert atmosphere.
- Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

- Perform an extraction using dichloromethane and water to separate the organic product from the aqueous phase.
- Collect the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography or recrystallization to yield pure **4-chloro-2,6-diphenylpyrimidine**.[\[4\]](#)

## Logical Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and the role of **4-Chloro-2,6-diphenylpyrimidine** as a versatile chemical intermediate.



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